molecular formula C17H15NOS B3023779 3'-Cyano-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-89-7

3'-Cyano-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023779
CAS No.: 898780-89-7
M. Wt: 281.4 g/mol
InChI Key: JRIVSQKJAIKEIA-UHFFFAOYSA-N
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Description

3'-Cyano-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a cyano (-CN) group at the 3' position of the ketone-bearing aromatic ring and a thiomethyl (-SCH₃) substituent at the para position of the adjacent phenyl ring.

Properties

IUPAC Name

3-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIVSQKJAIKEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644365
Record name 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-89-7
Record name 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzaldehyde and malononitrile.

    Condensation Reaction: The key step involves a condensation reaction between 4-thiomethylbenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide or potassium carbonate. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired product, 3’-Cyano-3-(4-thiomethylphenyl)propiophenone. This step may require specific reaction conditions, such as elevated temperatures and the use of a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-3-(4-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3’-Cyano-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiomethyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include propiophenone derivatives with variations in substituents (Table 1).

Table 1: Structural and Molecular Comparison of Propiophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3'-Cyano-3-(4-thiomethylphenyl)propiophenone 3'-CN, 4-SCH₃ C₁₇H₁₃NOS 297.36 g/mol* Cyano and thiomethyl groups
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone 2',3'-Cl, 4-SCH₃ C₁₆H₁₂Cl₂OS 329.24 g/mol Chloro substituents enhance electrophilicity
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 3'-Cl, 5'-F, 4-SCH₃ C₁₆H₁₃ClFOS 308.80 g/mol Halogenated; potential bioactivity
α-Phenylselenopropiophenone α-SePh C₁₅H₁₂SeO 307.22 g/mol Selenium enhances redox activity
β-Morpholinopropiophenone β-morpholine C₁₃H₁₅NO₂ 217.26 g/mol Nitrogen heterocycle improves solubility

Substituent Impact:

  • Electron-Withdrawing Groups (e.g., CN, Cl, F): The cyano group in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions or condensations compared to non-cyano analogues .
  • Thiomethyl vs. Sulfonyl/Selenium: The thiomethyl group (-SCH₃) offers moderate electron-donating effects and sulfur-based stability, contrasting with sulfonyl (-SO₂) groups () or selenium (), which may alter metabolic pathways or redox behavior .

Physicochemical and Reactivity Comparisons

  • Solubility: Thiomethyl and morpholine substituents () improve solubility in polar solvents compared to halogenated or cyano analogues .
  • Stability: Halogenated derivatives () may exhibit higher thermal stability due to stronger C-Cl/F bonds, whereas thiomethyl groups could confer susceptibility to oxidation .

Biological Activity

3'-Cyano-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound with the molecular formula C17H15NOS. This compound belongs to the class of aryl ketones and has garnered attention due to its intriguing biological properties and potential applications in pharmacology and biochemistry. The structural features of this compound include a cyano group and a thiomethyl substituent on the phenyl ring, which contribute to its unique biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. These properties are particularly relevant in studies focusing on the modulation of various biochemical pathways. The compound has been shown to interact with specific enzymes, thereby influencing their activity and potentially serving as a lead compound in drug development.

Receptor Binding

The compound also demonstrates receptor binding activity, which is crucial for its pharmacological effects. Its interactions with various receptors can modulate signaling pathways, making it a candidate for further investigation in therapeutic applications.

The precise mechanisms of action of this compound are still under investigation. However, it is believed that the cyano group may participate in nucleophilic addition reactions, while the thiomethyl group can engage in π-π interactions with biological macromolecules. These interactions can lead to alterations in enzyme kinetics and receptor activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of these compounds:

Compound Name Molecular Formula Unique Features
2'-Chloro-3-(2,5-dimethylphenyl)propiophenoneC17H17ClOContains a chloro group; studied for antimicrobial properties.
3'-Cyano-3-(3-fluorophenyl)propiophenoneC15H10FNOContains a fluorine atom; used in enzyme inhibition studies.
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenoneC17H14OS2Features two thiomethyl groups; investigated for unique reactivity.

The distinct combination of the cyano group and thiomethyl substituent in this compound sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.

Study on Anticancer Activity

A study published in a pharmacological journal explored the anticancer potential of this compound. The findings indicated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the importance of further investigations into its mechanisms of action and therapeutic efficacy.

Investigation on Antimicrobial Properties

Another research project focused on the antimicrobial properties of this compound. Results demonstrated that the compound showed significant inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent. This study emphasized the need for additional research to explore its applicability in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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